[2-(Difluoromethoxy)naphthalen-1-yl]methanol
Overview
Description
[2-(Difluoromethoxy)naphthalen-1-yl]methanol is a chemical compound with the molecular formula C12H10F2O2 and a molecular weight of 224.2 g/mol. This compound is a naphthalene derivative, characterized by the presence of a difluoromethoxy group attached to the first carbon atom of the naphthalene ring. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of naphthalene with difluoromethyl ether in the presence of a strong base, such as sodium hydride, followed by reduction with a suitable reducing agent to yield the desired product .
Industrial Production Methods
Industrial production methods for [2-(Difluoromethoxy)naphthalen-1-yl]methanol are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[2-(Difluoromethoxy)naphthalen-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding naphthylmethane derivative.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoic acid.
Reduction: Formation of naphthylmethane derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(Difluoromethoxy)naphthalen-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a versatile scaffold for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(Difluoromethoxy)naphthalen-1-yl]methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
[6-Chloro-2-(difluoromethoxy)naphthalen-1-yl]methanol: A similar compound with a chloro group instead of a hydrogen atom at the sixth position of the naphthalene ring.
[2-(Difluoromethoxy)naphthalen-1-yl]methanol: The parent compound itself, used as a reference for comparison.
Uniqueness
This compound is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for various applications.
Properties
IUPAC Name |
[2-(difluoromethoxy)naphthalen-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c13-12(14)16-11-6-5-8-3-1-2-4-9(8)10(11)7-15/h1-6,12,15H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKFOIJXDDMAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655978 | |
Record name | [2-(Difluoromethoxy)naphthalen-1-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834885-12-0 | |
Record name | [2-(Difluoromethoxy)naphthalen-1-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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